1,4-Difluorobenzene

Overview

Description

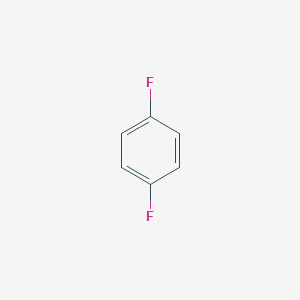

1,4-Difluorobenzene (C₆H₄F₂, molecular weight: 114.09 g/mol) is a fluorinated aromatic compound characterized by two fluorine atoms substituted at the para positions on the benzene ring. It is a colorless liquid with a boiling point of 88–89°C, melting point of -13°C, density of 1.17 g/cm³, and flash point of 2°C . Its nonpolar nature and chemical stability make it a versatile solvent in polymer chemistry and electrochemical applications . The compound is synthesized via methods such as electrochemical fluorination and ultrasound-assisted reactions, with yields up to 62% under optimized conditions .

Preparation Methods

Balz-Schiemann Reaction: Diazonium Salt Decomposition

The Balz-Schiemann reaction remains the most reliable method for synthesizing 1,4-difluorobenzene, particularly for laboratory-scale production. This two-step process involves diazotization of 4-fluoroaniline followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt .

Reaction Mechanism and Conditions

-

Diazotization : 4-Fluoroaniline reacts with nitrous acid (generated in situ from NaNO₂ and HCl) at 0–5°C to form the diazonium chloride intermediate.

-

Salt Formation : The diazonium chloride is treated with tetrafluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate salt.

-

Thermal Decomposition : Heating the salt to 150–200°C in an inert solvent (e.g., diglyme) yields this compound via nitrogen extrusion and fluorine retention .

Optimization Insights

-

Continuous Flow Systems : Recent advancements employ photochemical decomposition in flow reactors to enhance safety and selectivity. For example, irradiating diazonium salts at 365 nm in HF/pyridine mixtures reduces side reactions, achieving ≥95% selectivity for fluorinated products .

-

Catalyst-Free Approach : Avoiding metal catalysts simplifies purification, critical for pharmaceutical applications where residual metals are problematic.

Table 1: Balz-Schiemann Reaction Performance Metrics

| Parameter | Typical Value | Optimized Value (Flow System) |

|---|---|---|

| Temperature | 150°C | 15–30°C (photochemical) |

| Yield | 60–70% | 85–95% |

| Selectivity | 80% | ≥95% |

| Reaction Time | 2–4 hours | 10–30 minutes |

Direct Fluorination of Benzene Derivatives

Direct fluorination strategies utilize fluorine gas (F₂) or fluorinating agents to substitute hydrogen or other halogens on aromatic rings. While industrially scalable, these methods require stringent safety measures due to F₂’s extreme reactivity.

Electrophilic Fluorination

Benzene reacts with F₂ in the presence of Lewis acid catalysts (e.g., BF₃) at low temperatures (−78°C to 0°C). The reaction proceeds via an electrophilic substitution mechanism, where BF₃ stabilizes the arenium ion intermediate. However, poor regioselectivity limits its utility for this compound .

Halogen Exchange Reactions

1,4-Dichlorobenzene undergoes halogen exchange with potassium fluoride (KF) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (150–200°C). The reaction follows an SNAr (nucleophilic aromatic substitution) mechanism, where KF displaces chloride ions.

Key Considerations :

-

Solvent Effects : DMSO enhances fluoride ion nucleophilicity, improving reaction rates.

-

Catalysts : Crown ethers (e.g., 18-crown-6) complex K⁺ ions, increasing fluoride availability and yields to ~75% .

Table 2: Halogen Exchange Reaction Parameters

| Substrate | Fluorinating Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1,4-Dichlorobenzene | KF | DMF | 180°C | 68% |

| 1,4-Dibromobenzene | AgF | DMSO | 150°C | 72% |

Catalytic Isomerization of Difluorobenzene Isomers

Isomerization offers a route to this compound from its ortho or meta isomers, leveraging acid catalysts to shift equilibrium. For example, aluminum chloride (AlCl₃) catalyzes the rearrangement of 1,2-difluorobenzene to the thermodynamically favored para isomer at 200°C .

Mechanism and Efficiency

-

Acid-Catalyzed Pathway : AlCl₃ generates a protonated intermediate, enabling fluoride migration across the aromatic ring.

-

Equilibrium Control : At elevated temperatures, the para isomer dominates (≥80% equilibrium composition), though prolonged heating risks decomposition.

Emerging Methods: Photochemical and Electrochemical Fluorination

Photochemical Fluorination

UV irradiation of 4-fluorophenyl diazonium salts in HF/pyridine solutions enables room-temperature fluorodediazoniation. This method, adapted from 1,2-difluorobenzene synthesis , minimizes side products and energy input.

Electrochemical Synthesis

Electrolysis of 4-fluoroaniline in HF-containing electrolytes generates diazonium intermediates in situ, which decompose at the anode to release this compound. Preliminary studies report 60–70% faradaic efficiency.

| Method | Capacity (ton/year) | Purity | Energy Cost |

|---|---|---|---|

| Balz-Schiemann | 500–1,000 | 99.5% | High |

| Halogen Exchange | 1,000–5,000 | 98% | Moderate |

| Isomerization | 200–500 | 97% | Low |

Chemical Reactions Analysis

1,4-Difluorobenzene undergoes various chemical reactions, including:

Electrophilic Substitution: The presence of fluorine atoms activates the para position, making it more reactive towards electrophiles.

Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: While this compound is relatively stable, it can undergo oxidation to form difluorobenzoquinone under strong oxidizing conditions.

Scientific Research Applications

Scientific Research Applications

1,4-Difluorobenzene finds applications across several domains of scientific research:

Organic Semiconductor Synthesis

DFB is pivotal in synthesizing high-performance organic semiconductors. A notable example is the synthesis of 6,13-difluoropentacene, which demonstrates enhanced efficiency and stability in electronic devices. This application is crucial for developing next-generation organic electronics.

Case Study:

- Research Title: "Synthesis of 6,13-Difluoropentacene"

- Findings: The use of this compound significantly improved the electronic properties of the resulting semiconductor compared to traditional methods .

Hydrophobicity Studies

Research into the hydrophobic properties of fluorinated compounds, including DFB, aids in designing materials with specific surface characteristics. Understanding these properties is essential for applications in coatings and biological systems.

Data Table: Hydrophobicity Comparison

| Compound | Water Contact Angle (°) | Application Area |

|---|---|---|

| This compound | 103 | Hydrophobic surfaces |

| 1,2-Difluorobenzene | 92 | Coatings for electronics |

| 1,3-Difluorobenzene | 95 | Biological interactions |

Coordination Chemistry

DFB is utilized in studies involving molecular coordination with alkaline earth cations. This research has implications for catalysis and materials science.

Case Study:

- Research Title: "Coordination of Arenes with Alkaline Earth Cations"

- Findings: DFB was shown to facilitate the formation of stable coordination comp

Mechanism of Action

The mechanism of action of 1,4-difluorobenzene in various applications involves its ability to participate in π-π stacking interactions and its electron-withdrawing properties due to the fluorine atoms. These properties enhance the stability and efficiency of organic semiconductors and influence the compound’s reactivity in chemical reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

1,4-Difluorobenzene is one of three structural isomers of difluorobenzene (1,2-, 1,3-, and 1,4-). The para substitution results in distinct symmetry and electronic properties compared to ortho (1,2-) and meta (1,3-) isomers. Key differences include:

- Dynamic Nuclear Polarization (DNP) Parameters : In asphaltene suspensions, this compound exhibits the lowest relaxation parameter (ρ = 0.009) and highest correlation factor (f = 0.712), indicating weaker solute-solvent interactions and faster molecular dynamics than 1,2- (ρ = 0.012, f = 0.568) and 1,3-difluorobenzene (ρ = 0.011, f = 0.606) .

- J-Coupling Constants : NMR studies reveal distinct J-coupling patterns due to fluorine substitution positions. The para isomer shows unique splitting in its triplet spectrum, attributed to symmetric fluorine alignment .

Solvation and Polymer Interactions

In polymer solvation studies, this compound demonstrates significantly reduced polymer relaxation strength (Δε ≈ 0.5) compared to polar solvents like methanol (Δε ≈ 3.5) or water (Δε ≈ 4.5). This nonpolar behavior limits hetero-association with polyvinyl pyrrolidone (PVP), contrasting with hydrogen-bonding solvents .

Electrochemical Behavior

This contrasts with graphite or platinum electrodes, which form oxide layers or intercalate fluoride ions .

Biodegradation

Microbial degradation studies show Labrys portucalensis strain F11 degrades 1,3-difluorobenzene as a sole carbon source but requires fluorobenzene co-metabolism for this compound. Fluoride ion release is stoichiometric in co-metabolism (0.5 mM this compound + 1 mM fluorobenzene), highlighting slower degradation kinetics for the para isomer .

Acidity and Reactivity

Gas-phase reactions with O⁻ ions reveal this compound undergoes proton abstraction and H₂⁺ abstraction, with acidity influenced by fluorine’s electron-withdrawing effects.

Data Tables

Table 1: Dynamic Nuclear Polarization Parameters (2014 Data)

| Parameter | 1,2-Difluorobenzene | 1,3-Difluorobenzene | This compound |

|---|---|---|---|

| Relaxation (ρ) | 0.012 | 0.011 | 0.009 |

| Correlation Factor (f) | 0.568 | 0.606 | 0.712 |

| Saturation (s) | 0.940 | 0.913 | 0.768 |

| Stability (K) | 0.947 | 0.949 | 0.962 |

Table 2: Biodegradation Efficiency of Difluorobenzenes

| Compound | Degradation Pathway | Fluoride Release (mM) |

|---|---|---|

| 1,3-Difluorobenzene | Sole carbon source | 0.5 |

| This compound | Co-metabolism with FB | 0.5 |

FB = Fluorobenzene. Source:

Biological Activity

1,4-Difluorobenzene (DFB), a fluorinated aromatic compound, has gained attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of DFB, including its metabolism, toxicological implications, and its effects on various biological systems.

This compound is a derivative of benzene where two hydrogen atoms are replaced by fluorine atoms at the para positions. Its molecular formula is , and it is classified as a halogenated aromatic hydrocarbon. The presence of fluorine atoms significantly alters the compound's physical and chemical properties, influencing its reactivity and interactions with biological systems.

Metabolism and Biotransformation

Studies have shown that DFB undergoes metabolic transformations primarily through cytochrome P450 enzymes. In vitro studies indicate that DFB can produce various metabolites, including phenolic compounds via hydroxylation processes. Notably, a significant amount of fluorine NIH shifted phenolic metabolites were observed during microsomal studies, suggesting complex metabolic pathways that may lead to reactive intermediates capable of binding to tissue macromolecules, potentially eliciting toxic effects .

Table 1: Metabolites of this compound

| Metabolite | Formation Pathway | Biological Implications |

|---|---|---|

| 3-Fluoro-2-methylaniline | Hydroxylation via P450 enzymes | Potential neurotoxic effects |

| Phenolic metabolites | NIH shift during biotransformation | Reactive intermediates causing toxicity |

| Arene oxide intermediates | Formation from DFB during metabolism | Possible mutagenic/carcinogenic effects |

Toxicological Studies

The toxicological profile of DFB has been investigated in various studies. Research indicates that DFB exhibits cytotoxic effects on certain cell lines. In sensitive breast tumor lines, DFB demonstrated a biphasic dose-response relationship, where low concentrations induced cell death while higher concentrations promoted cell proliferation. This dual effect raises concerns regarding its potential use in therapeutic contexts .

Case Study: Cytotoxicity in Cancer Cells

In a specific study involving breast cancer cell lines (MCF-7), DFB was shown to inhibit cell growth at low nanomolar concentrations. The mechanism appears to involve the inactivation of cytochrome P450 enzymes responsible for bioactivation pathways. The identification of major metabolites revealed that modifications to the DFB structure could enhance or mitigate its biological activity .

Antimicrobial Activity

Research has also explored the antimicrobial properties of DFB and related compounds. Some studies suggest that polysubstituted derivatives of benzene, including those containing fluorine, exhibit varying degrees of antimicrobial activity against gram-positive and gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key physical properties of 1,4-difluorobenzene critical for experimental design?

- Methodological Answer : this compound is a colorless to pale-yellow liquid with a boiling point of 88–89°C, melting point of -13°C, and density of 1.17 g/cm³. Its refractive index (n²⁰/D) is 1.441, and it has a low flash point (2°C), necessitating precautions against flammability. These properties influence solvent selection, reaction temperature control, and storage conditions (e.g., separation from oxidizers in ventilated, low-temperature environments) .

Q. How should this compound be safely handled and stored in laboratory settings?

- Methodological Answer : Store in sealed containers away from oxidizers in well-ventilated, low-temperature environments. Use explosion-proof equipment due to its flammability. Personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles, and flame-retardant lab coats. Spills should be contained using inert absorbents like vermiculite and disposed of as hazardous waste .

Q. What are the primary synthetic routes for this compound?

- Methodological Answer : Common synthesis involves direct fluorination of benzene derivatives using fluorine gas or fluorinating agents (e.g., HF/AgF). Reaction conditions (temperature, pressure, and catalyst selection) are optimized to enhance regioselectivity and yield. For example, controlled fluorination of 1,4-dichlorobenzene with KF in polar aprotic solvents (e.g., DMF) at 150°C yields this compound with >80% purity after distillation .

Advanced Research Questions

Q. How can computational methods aid in predicting reaction pathways involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electrophilic substitution reactions, such as Friedel-Crafts acylation, by analyzing charge distribution and activation barriers. For instance, meta-directed substitution in this compound is predicted using Mulliken charge analysis, validated experimentally via regioselective acylation at the 2-position .

Q. What methodological approaches resolve contradictions in spectral data for this compound?

- Methodological Answer : Inelastic Neutron Scattering (INS) spectroscopy paired with DFT simulations can resolve discrepancies between experimental and calculated vibrational spectra. For example, discrepancies in C–H bending modes are addressed by refining force-field parameters in computational models to match experimental INS data .

Q. How do substituent effects influence the reactivity of this compound in electrophilic substitution?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the benzene ring, directing electrophiles to meta positions. Kinetic studies using nitration (HNO₃/H₂SO₄) show 2-nitro-1,4-difluorobenzene as the major product. Competitive isotope labeling (e.g., D/H exchange) quantifies substituent effects on reaction rates .

Q. What are the challenges in characterizing thermodynamic properties of this compound?

- Methodological Answer : Challenges include accurate measurement of vapor-liquid equilibria and enthalpy of vaporization due to its low boiling point. Differential Scanning Calorimetry (DSC) and gas-phase chromatography are used to validate computational predictions (e.g., COSMO-RS models) for phase behavior .

Q. How does this compound’s isomerism affect its interaction in host-guest systems?

- Methodological Answer : Compared to 1,2- and 1,3-difluorobenzene isomers, the para-substitution in this compound enhances symmetry, favoring inclusion in macrocyclic hosts (e.g., cyclodextrins). Solubility studies in fluorobenzene derivatives reveal distinct interaction parameters (e.g., Hildebrand solubility coefficients) via UV-Vis titration .

Q. What are the implications of in vitro vs in vivo biotransformation studies for this compound?

- Methodological Answer : In vitro microsomal assays detect fluorine NIH-shifted phenolic metabolites (e.g., 2-fluoro-4-hydroxybenzene), whereas in vivo studies in rodents show negligible metabolism, suggesting enzyme specificity differences. LC-MS/MS and isotopic tracing differentiate metabolic pathways across models .

Q. Key Research Findings

- Synthetic Utility : this compound serves as a precursor for fluorinated acenes (e.g., 6,13-difluoropentacene) via Friedel-Crafts acylation and lithiation steps (7% yield over 7 steps) .

- Metabolic Stability : Limited in vivo metabolism contrasts with in vitro microsomal activity, highlighting species-dependent enzymatic processing .

- Spectroscopic Validation : INS spectroscopy confirms C–H···F interactions in crystal structures, critical for designing fluorinated materials .

Properties

IUPAC Name |

1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2/c7-5-1-2-6(8)4-3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGUFLJIAFISSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075432 | |

| Record name | 1,4-Difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a pungent aromatic odor; [Merck Index] Colorless liquid; [MSDSonline] | |

| Record name | 1,4-Difluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

540-36-3 | |

| Record name | 1,4-Difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-DIFLUOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DIFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9FQ2EF0Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.